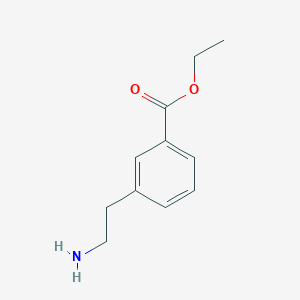
Ethyl 3-(2-aminoethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-aminoethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the benzoate moiety, which is further substituted with a 2-aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-aminoethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of ethyl benzoate with 2-aminoethanol in the presence of a base such as potassium carbonate. This reaction can be carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and minimizes by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:
Aminolysis: Reaction with ammonia or primary amines to form amides.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Aminolysis: Ammonia or primary amines in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 3-(2-aminoethyl)benzoic acid and ethanol.
Aminolysis: 3-(2-aminoethyl)benzamide.
Reduction: 3-(2-aminoethyl)benzyl alcohol.
Applications De Recherche Scientifique
Ethyl 3-(2-aminoethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly as a local anesthetic.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-aminoethyl)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2-aminoethyl)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the 2-aminoethyl group, making it less versatile in biological applications.
3-(2-aminoethyl)benzoic acid: The carboxylic acid form, which is more reactive in certain chemical reactions.
3-(2-aminoethyl)benzamide: The amide derivative, which has different solubility and reactivity properties.
This compound is unique due to its ester functionality combined with the 2-aminoethyl group, providing a balance of reactivity and stability that is useful in various applications.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
ethyl 3-(2-aminoethyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10-5-3-4-9(8-10)6-7-12/h3-5,8H,2,6-7,12H2,1H3 |
Clé InChI |
FEUSXEHUNBRXCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


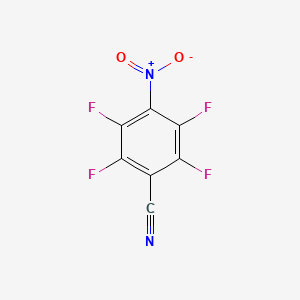

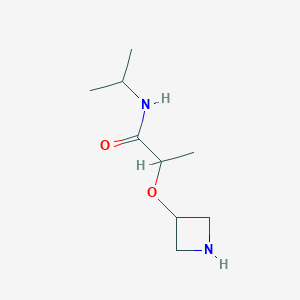
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

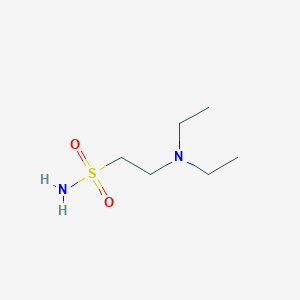
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
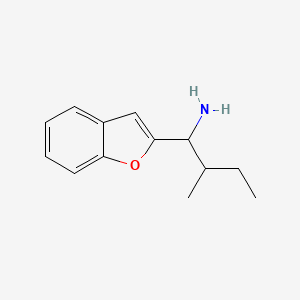


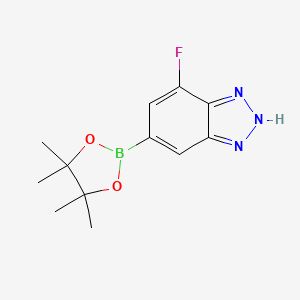
![Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
